

# In-Depth Technical Guide to 1-CBZ-4-amino-4-methylpiperidine

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## Compound of Interest

Compound Name: 1-CBZ-4-AMINO-4-METHYLPIPERIDINE

Cat. No.: B596396

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-CBZ-4-amino-4-methylpiperidine**, a key building block in the development of novel therapeutics.

## Core Chemical Properties

**1-CBZ-4-amino-4-methylpiperidine**, also known as benzyl 4-amino-4-methylpiperidine-1-carboxylate, is a piperidine derivative featuring a carbobenzyloxy (CBZ) protecting group on the piperidine nitrogen and an amino and a methyl group at the 4-position. This trifunctional scaffold makes it a valuable intermediate in medicinal chemistry.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	248.32 g/mol	[1]
CAS Number	169750-59-8	[1]
Physical State	White to off-white solid/powder	[2]
Solubility	Soluble in organic solvents	[2]
Melting Point	Data not available	
Boiling Point	Data not available	

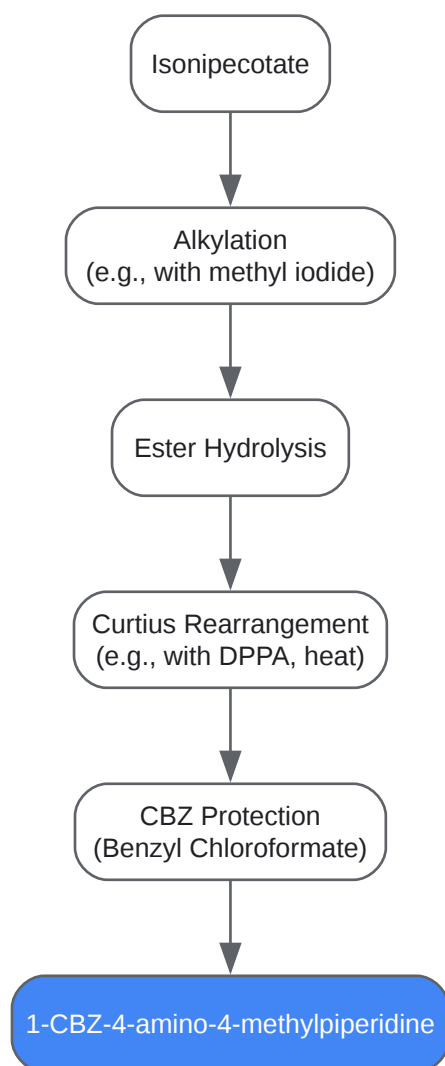
## Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis of **1-CBZ-4-amino-4-methylpiperidine** are not widely published, a general and efficient method for the synthesis of analogous 4-substituted-4-aminopiperidine derivatives has been described. This methodology can be adapted for the synthesis of the target compound.

### General Synthetic Approach for 4-Substituted-4-Aminopiperidine Derivatives:

A common strategy involves the use of isonipecotate as a starting material. The key steps include the alkylation of isonipecotate to introduce the methyl group at the 4-position, followed by a Curtius rearrangement to install the amino group at the same position. The piperidine nitrogen can then be protected with a CBZ group using benzyl chloroformate.

### Conceptual Experimental Workflow:



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*Conceptual synthesis workflow for **1-CBZ-4-amino-4-methylpiperidine**.*

## Spectral Data

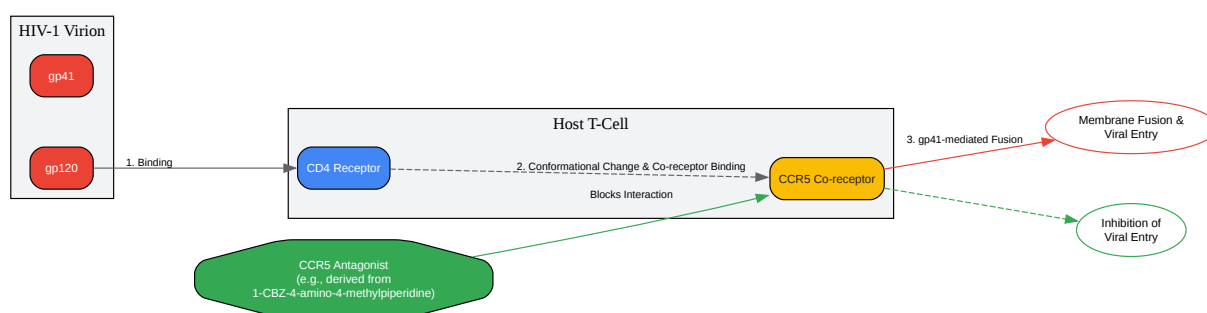
Experimental spectral data (NMR, IR, Mass Spectrometry) for **1-CBZ-4-amino-4-methylpiperidine** is not readily available in the public domain. Researchers are advised to acquire this data upon synthesis and purification. For reference, spectral data of structurally similar compounds are available in various chemical databases.

## Application in Drug Discovery: A Key Building Block for CCR5 Antagonists

**1-CBZ-4-amino-4-methylpiperidine** and its derivatives are of significant interest in drug discovery, particularly as key building blocks for the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[3] CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. By blocking this receptor, CCR5 antagonists can effectively inhibit viral entry and replication.

#### Signaling Pathway of CCR5 Antagonism in HIV-1 Entry Inhibition:

The HIV-1 viral envelope glycoprotein, gp120, initiates entry into a host T-cell by binding to the CD4 receptor. This binding event induces a conformational change in gp120, allowing it to then bind to a chemokine co-receptor, typically CCR5 or CXCR4. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes, and subsequent entry of the viral capsid into the cytoplasm. CCR5 antagonists, developed from scaffolds like **1-CBZ-4-amino-4-methylpiperidine**, act as entry inhibitors by binding to the CCR5 co-receptor and preventing its interaction with the viral gp120.



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## References

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- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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